molecular formula C8H15NO B11780618 (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one

Cat. No.: B11780618
M. Wt: 141.21 g/mol
InChI Key: FQGNSGACCJODOW-ZETCQYMHSA-N
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Description

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is a chiral compound with a pyrrolidine ring substituted at the 2-position with a methyl group and at the 1-position with a propan-2-one group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one typically involves the reaction of 2-methylpyrrolidine with a suitable ketone precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced catalytic methods can enhance the efficiency and yield of the desired product. The purification of the compound is typically achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Methylpyrrolidin-1-yl)propan-2-one
  • 1-(2-Methylpyrrolidin-1-yl)butan-2-one
  • 1-(2-Methylpyrrolidin-1-yl)pentan-2-one

Uniqueness

(S)-1-(2-Methylpyrrolidin-1-yl)propan-2-one is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a ketone group. This combination of features makes it distinct from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-one

InChI

InChI=1S/C8H15NO/c1-7-4-3-5-9(7)6-8(2)10/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

FQGNSGACCJODOW-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCCN1CC(=O)C

Canonical SMILES

CC1CCCN1CC(=O)C

Origin of Product

United States

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